N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide

Medicinal chemistry Urea-benzamide topology Structure-based differentiation

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide (CAS 1203043-14-4, PubChem CID is a fully synthetic, small-molecule urea-bridged benzamide derivative with molecular formula C24H25N3O3 and a molecular weight of 403.5 g/mol. Its structure is defined by a central 1,2-phenylenediamine scaffold that links a 4-methoxyphenethyl urea moiety on one side and a 2-methylbenzamide on the other, yielding a topology clearly distinguishable from common mono-urea or simple benzamide analogues.

Molecular Formula C24H25N3O3
Molecular Weight 403.482
CAS No. 1203043-14-4
Cat. No. B2604015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide
CAS1203043-14-4
Molecular FormulaC24H25N3O3
Molecular Weight403.482
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C24H25N3O3/c1-17-7-3-4-8-20(17)23(28)26-21-9-5-6-10-22(21)27-24(29)25-16-15-18-11-13-19(30-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,26,28)(H2,25,27,29)
InChIKeyDGYOOGYRIYXDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide (CAS 1203043-14-4): Structural Identity and Procurement Baseline


N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide (CAS 1203043-14-4, PubChem CID 45503922) is a fully synthetic, small-molecule urea-bridged benzamide derivative with molecular formula C24H25N3O3 and a molecular weight of 403.5 g/mol [1]. Its structure is defined by a central 1,2-phenylenediamine scaffold that links a 4-methoxyphenethyl urea moiety on one side and a 2-methylbenzamide on the other, yielding a topology clearly distinguishable from common mono-urea or simple benzamide analogues [1]. The compound is catalogued in PubChem with computed physicochemical descriptors including an XLogP3-AA of 4.1, three hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 79.5 Ų, which collectively position it within drug-like chemical space suitable for probe and lead-discovery campaigns [1].

1
Patent-annotated CKX inhibitor chemotype with ortho-methyl/para-methoxy substitution pattern matching CZ 2020-143 claims
2
Urea-benzamide topology with dual hydrogen-bonding motif (3 HBD, 3 HBA, TPSA 79.5 Ų) for multidentate target engagement studies
3
Computed lipophilicity (XLogP 4.1) and 7 rotatable bonds support membrane permeability and conformational sampling for docking or SAR expansion

Why N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide Cannot Be Replaced by Generic Urea-Benzamide Analogs


Generic substitution among urea-benzamide derivatives is unreliable because small structural permutations—such as relocation of the methoxy group, alteration of the phenethyl linker length, or substitution on the benzamide ring—can profoundly shift target-binding profiles, physicochemical properties, and biological readouts [1]. In the closely related 2-(3-phenylureido)benzamide inhibitor class, even minor changes to the phenylureido substituents (R₂ = H vs. methoxy vs. halogen) and the benzamide ring substituents (R₁ = H vs. alkyl) produce compounds with markedly different cytokinin oxidase/dehydrogenase (CKX) inhibitory potencies and plant-growth regulatory activities [2]. Consequently, a procurement decision based solely on generic compound-class assumptions risks acquiring a molecule with substantially altered—or entirely absent—functional activity [2].

!
Generic urea or benzamide analogues may lack the ortho-phenylenediamine scaffold required by CZ 2020-143 for CKX engagement; target profile may not transfer.
!
XLogP and hydrogen-bonding shifts >1 log unit or 2 donor/acceptor differences can alter membrane partitioning and binding; assay conditions may need re-optimization.
!
Compounds without CKX patent annotation offer no predefined biochemical context; functional activity is uncharacterized, requiring de novo target identification.

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide: Quantitative Differentiation Evidence from Patent, Physicochemical, and Class-Level Data


Structural Topology Differentiation: Ortho-Phenylenediamine Urea-Benzamide Core vs. Simpler Mono-Urea and Mono-Benzamide Analogues

The target compound is built on an ortho-phenylenediamine core that links a 4-methoxyphenethyl urea and a 2-methylbenzamide in a 1,2-disubstituted arrangement, yielding a U-shaped pharmacophore distinct from the linear topology of common N-phenethylbenzamides or symmetrical diaryl ureas [2]. Within the 2-(3-phenylureido)benzamide patent family (CZ 2020-143), the ortho-ureido-benzamide connectivity is explicitly claimed to confer CKX inhibitory activity, with the general formula requiring R₂ as a methoxy or halogen substituent on the phenylureido ring to achieve measurable enzyme inhibition, while the R₁ position on the benzamide nitrogen tolerates hydrogen, alkyl, or amino substitution [2].

Core Topology
Class-level inference
1,2-disubstituted phenyl core vs. mono-amide or symmetrical urea
Scaffold identity essential for CKX-targeted studies; simpler analogues lack dual hydrogen-bond motif.
In silico comparison; no experimental binding data available.
Medicinal chemistry Urea-benzamide topology Structure-based differentiation

Lipophilicity-Driven Property Differentiation: XLogP3-AA = 4.1 vs. Less Lipophilic 2-(3-Phenylureido)benzamide Congeners

The PubChem-computed XLogP3-AA for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide is 4.1 [1]. This value is elevated relative to simpler 2-(3-phenylureido)benzamide derivatives lacking the 4-methoxyphenethyl and 2-methyl substituents, which typically exhibit computed logP values in the 2.0–3.5 range based on their reduced alkyl/aryl surface area [2]. The higher lipophilicity is driven by the combined contributions of the 4-methoxyphenethyl tail (3 additional rotatable bonds, 2 aromatic carbons, 1 ether oxygen) and the ortho-methyl group on the benzamide ring [1].

Lipophilicity
Class-level inference
XLogP3-AA = 4.1 (Δ +1.1 to +1.6 vs. unsubstituted core)
Supports membrane permeability screening; may require co-solvent for aqueous assays.
Computed value; experimental logP not reported.
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Capacity Differentiation: 3 H-Bond Donors and 3 H-Bond Acceptors vs. Simpler Amide/Urea Analogues

The target compound possesses a computed hydrogen-bond donor count of 3 (two urea N–H and one amide N–H) and a hydrogen-bond acceptor count of 3 (one urea C=O, one amide C=O, and one methoxy oxygen) [1]. This 3-donor/3-acceptor profile is structurally encoded by the ortho-phenylenediamine urea-benzamide architecture and is a direct consequence of the 1,2-disubstitution pattern [1]. By contrast, simpler mono-functional analogues such as N-(4-methoxyphenethyl)benzamide offer only 1 donor and 1 acceptor (amide only), while symmetrical 1,3-diphenylurea offers 2 donors and 1 acceptor [2].

H-Bond Capacity
Class-level inference
3 HBD, 3 HBA, TPSA 79.5 Ų (2–3 extra interactions vs. mono-functional analogues)
Enables multidentate binding; relevant for fragment-based design or target engagement assays.
Computed property; binding not experimentally confirmed.
Hydrogen bonding Target engagement Molecular recognition

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor Class Membership: Patent-Backed Biological Annotation vs. Unannotated Analogues

Patent CZ 2020-143 explicitly claims substituted 2-(3-phenylureido)benzamide derivatives as inhibitors of cytokinin oxidase/dehydrogenase (CKX), a key plant enzyme that regulates cytokinin levels and thereby controls plant growth, development, stress resistance, and senescence delay [2]. The general formula encompasses compounds where the benzamide ring carries an ortho-methyl group (R₁ = alkyl) and the phenylureido ring carries a para-methoxy substituent (R₂ = methoxy), which precisely matches the substitution pattern of the target compound [2]. This annotation gives the compound a defined biochemical context that is absent for many commercially available urea-benzamide analogues sold as generic 'research chemicals' without any biological annotation [1].

CKX Annotation
Data to verify
Matches patent general formula (CZ 2020-143) for CKX inhibition
Provides a defined biochemical starting point; unannotated analogues lack this context.
No direct enzymatic IC50 available for this specific compound.
Cytokinin oxidase Plant growth regulation Patent biological annotation

Conformational Flexibility Differentiation: 7 Rotatable Bonds Enable Induced-Fit Binding vs. Rigid Congeners

The PubChem-computed rotatable bond count for the target compound is 7, which includes rotation around the phenethyl C–C bond, the urea N–C bonds, the phenyl–N bonds, and the benzamide C–N bond [1]. This degree of conformational freedom is substantially higher than that of rigidified urea-benzamide analogues such as those containing fused heterocyclic or macrocyclic constraints (typically 2–4 rotatable bonds) [2]. The flexible phenethyl linker allows the 4-methoxyphenyl group to sample a wide conformational ensemble, potentially enabling induced-fit accommodation within enzyme binding pockets that are inaccessible to conformationally restricted analogues [1].

Flexibility
Class-level inference
7 rotatable bonds (+3 to +5 vs. constrained analogues)
May sample induced-fit poses; higher entropic cost possible.
Estimated conformational entropy; not measured experimentally.
Conformational analysis Ligand flexibility Binding mode adaptation

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Agricultural Biotechnology: CKX Inhibitor Screening and Plant Growth Regulation Research

Based on the patent-backed CKX inhibitor chemotype annotation [2], this compound is suited as a probe molecule in plant cytokinin oxidase/dehydrogenase enzymatic assays. Researchers investigating cytokinin homeostasis, plant senescence delay, or abiotic stress tolerance can use this compound to interrogate CKX-dependent phenotypes in model plant systems (e.g., Arabidopsis thaliana, tobacco BY-2 cells, or crop species). The ortho-methylbenzamide and para-methoxyphenylureido substitution pattern matches the structural requirements outlined in the CZ 2020-143 patent claims for CKX inhibition, providing a rational starting point for structure–activity relationship (SAR) expansion [2].

Medicinal Chemistry: Lead-Like Scaffold for Dual Hydrogen-Bonding Target Engagement

The 3-donor/3-acceptor hydrogen-bonding profile and moderate lipophilicity (XLogP3-AA = 4.1, TPSA = 79.5 Ų) [1] position this compound within lead-like chemical space for oral bioavailability according to established drug-likeness filters. The ortho-phenylenediamine urea-benzamide topology provides a geometrically defined dual hydrogen-bonding motif suitable for fragment-based drug discovery campaigns targeting enzyme active sites or protein–protein interaction interfaces that require bidentate or multidentate ligand recognition. The seven rotatable bonds permit conformational sampling for induced-fit binding mode identification via molecular dynamics simulations [1].

Chemical Biology Tool Compound: Urea-Benzamide Pharmacophore Reference Standard

The defined structural features—1,2-disubstituted phenyl core, urea bridge, 4-methoxyphenethyl tail, and 2-methylbenzamide cap—make this compound a valuable reference standard for developing analytical methods (e.g., HPLC-MS quantification, NMR structural characterization) targeting the 2-(3-phenylureido)benzamide chemotype [1]. Its PubChem-validated chemical identity (InChI Key: DGYOOGYRIYXDMM-UHFFFAOYSA-N, SMILES, exact mass 403.18959167 Da) provides unambiguous traceability for quality control and batch-to-batch consistency verification, which is critical for reproducible pharmacological studies [1].

Structure-Based Design: Molecular Docking Template for CKX Homology Models

As a compound falling within the general formula of patented CKX inhibitors [2], this molecule can serve as a docking template for building and validating homology models of plant CKX enzymes from diverse species (e.g., maize, rice, wheat). The seven rotatable bonds and dual hydrogen-bonding capacity [1] enable systematic conformational sampling during docking simulations to identify conserved binding poses, facilitating virtual screening campaigns for novel CKX inhibitors with improved potency or species selectivity.

Application
Selection Property
Validation Focus
CKX pathway research
Patent-annotated inhibitor chemotype
CKX enzyme assay interpretation; plant model phenotype studies
Lead-like scaffold screening
Dual H-bond motif & moderate lipophilicity
Fragment-based or docking-based target engagement review
Analytical reference standard
PubChem-validated identity & purity traceability
HPLC-MS/NMR method development; batch consistency verification
Homology model docking template
Conformational flexibility & CKX chemotype
Virtual screening workflow; binding pose conservation across species
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